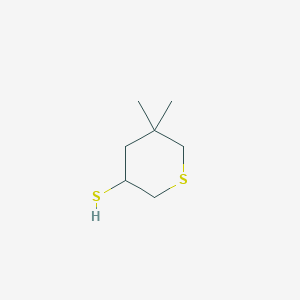

5,5-Dimethylthiane-3-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14S2 |

|---|---|

Molecular Weight |

162.3 g/mol |

IUPAC Name |

5,5-dimethylthiane-3-thiol |

InChI |

InChI=1S/C7H14S2/c1-7(2)3-6(8)4-9-5-7/h6,8H,3-5H2,1-2H3 |

InChI Key |

MKKBHIWEXKWJIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CSC1)S)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Dimethylthiane 3 Thiol and Analogous Structures

Strategies for the Formation of the Thiane (B73995) Core

The construction of the thiane ring system is the foundational step in the synthesis of 5,5-Dimethylthiane-3-thiol. Various cyclization strategies have been developed to form this six-membered sulfur-containing heterocycle.

Cyclization Reactions in Thiane Synthesis

The most conventional and widely employed method for synthesizing the parent thiane ring involves the cyclization of an acyclic precursor. This is typically achieved by reacting a 1,5-dihaloalkane with a sulfide (B99878) source.

A common procedure involves heating 1,5-dibromopentane (B145557) with sodium sulfide nonahydrate, often without a solvent, to induce cyclization and form the thiane ring. chemicalbook.com The reaction proceeds via a double nucleophilic substitution mechanism where the sulfide anion displaces both bromide leaving groups.

| Reactant | Reagent | Conditions | Product | Yield |

| 1,5-Dibromopentane | Sodium sulfide nonahydrate | 170°C, 7 h | Thiane | 80% chemicalbook.com |

Alternative approaches include radical-mediated cyclizations. For instance, α-sulfenyl, α-sulfinyl, and α-sulfonyl-5-hexenyl radicals can undergo cyclization, although these reactions are often dominated by the formation of five-membered rings (5-exo-trig pathway) over six-membered ones (6-endo-trig pathway). researchgate.net Enzymatic cyclizations, such as those catalyzed by isopenicillin N synthase, demonstrate nature's ability to construct thiane rings within complex molecular frameworks, providing inspiration for biocatalytic approaches. nih.gov

Approaches to Substituted Thiane Architectures

Synthesizing substituted thianes like the 5,5-dimethyl variant requires more elaborate strategies starting from appropriately functionalized precursors.

One primary route involves the synthesis of a substituted 1,5-dihalopentane or a corresponding diol. For instance, a 3,3-disubstituted-1,5-pentanediol can be synthesized, activated (e.g., by converting hydroxyls to mesylates), and subsequently reacted with sodium sulfide to yield the desired 5,5-disubstituted thiane. researchgate.net The synthesis of the diol precursor can begin from a Michael addition of a nucleophile like dimethyl malonate to an α,β-unsaturated aldehyde, followed by reduction. The gem-dimethyl effect, where the presence of a dimethyl group can accelerate cyclization rates, is an important consideration in these syntheses. researchgate.net

A documented synthesis of a dimethyl-substituted thiane involves the reaction of 1,6-heptadiene, which yields 2,6-dimethyl thiane among other products. google.com While the substitution pattern differs from the target molecule, it demonstrates the feasibility of forming dimethylthiane structures from specific precursors.

Rhodium-catalyzed C-H insertion reactions of diazosulfones have also emerged as a powerful method for creating substituted thiane-1,1-dioxides. nih.gov This method allows for the diastereoselective formation of cis- and trans-dimethyl thiane-1,1-dioxides, which could potentially be reduced to the corresponding thianes. nih.gov

| Precursor Type | Key Intermediates | Method | Resulting Structure |

| Acyclic Diol | 3,3-Dimethyl-1,5-pentanediol | Activation and cyclization with Na2S | 5,5-Dimethylthiane researchgate.net |

| Dienes | 1,6-Heptadiene | Sulfurization | 2,6-Dimethyl thiane google.com |

| Diazosulfones | Dimethyl-substituted diazosulfone | Rhodium-catalyzed C-H insertion | Dimethyl thiane-1,1-dioxide nih.gov |

Installation and Functionalization of the Thiol Moiety

Once the 5,5-dimethylthiane core is established, the next critical step is the introduction of the thiol group at the C-3 position. This can be accomplished through direct thiolation, the use of thiol precursors, or via modern thiol-free methodologies.

Direct Thiolation Methods

Direct C-H thiolation represents an atom-economical approach to installing a thiol group. Recent advances in photoredox catalysis have enabled the direct thiolation of C(sp³)-H bonds. researchgate.net These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a reactive thiyl radical from a disulfide precursor. This radical can then engage in a hydrogen atom transfer (HAT) process with an alkane substrate, followed by radical-radical cross-coupling to form the C-S bond. researchgate.net

Transition-metal catalysis also offers pathways for direct thiolation. For example, copper-catalyzed C-H thiolation has been demonstrated on aryl aldehydes using a transient directing group strategy, and silver-catalyzed methods have been used for the thiolation of quinones. rsc.orgacs.org While these examples are on different substrates, the underlying principles could be adapted for the functionalization of a thiane ring, potentially requiring a pre-installed activating group to direct the thiolation to the C-3 position.

Thiol Precursor and Protecting Group Strategies

A more traditional and often more reliable method involves the use of thiol precursors and protecting groups. This strategy typically involves installing a functional group that can be readily converted to a thiol. A common precursor is a thioacetate (B1230152), which can be introduced by nucleophilic substitution of a leaving group (e.g., a halide or tosylate) with a thioacetate salt, such as potassium thioacetate (PTA). nih.govresearchgate.net The resulting thioester can then be hydrolyzed under basic conditions to unveil the free thiol.

Given the reactivity of thiols, particularly their propensity for oxidation to disulfides, protecting the thiol functionality during multi-step syntheses is often necessary. acs.org A variety of thiol protecting groups have been developed, each with specific conditions for introduction and removal.

| Protecting Group | Abbreviation | Key Features & Cleavage Conditions |

| Trityl | Trt | Acid-labile; suitable for Fmoc/tBu-based solid-phase peptide synthesis (SPPS). researchgate.net |

| Tetrahydropyranyl | Thp | Stable to most non-acidic reagents; provides good solubility. researchgate.net |

| 3-Nitro-2-pyridylsulfenyl | Npys | Stable to HF but not "low-high" HF conditions; compatible with photolytic cleavage. nih.gov |

| Sec-isoamyl mercaptan | SIT | Disulfide-based; removed with mild reducing agents (e.g., DTT). researchgate.net |

| Pyridazinedione | PD | A newer thiol-labile group compatible with SPPS and native chemical ligation. rsc.org |

Thiol-Free Reagents in Organosulfur Synthesis

To circumvent the challenges associated with the volatility and malodorous nature of thiols, numerous "thiol-free" sulfur transfer reagents have been developed. rsc.org These reagents provide an alternative source of sulfur for the synthesis of sulfides, which can then be further manipulated.

Xanthates, for example, are stable, odorless, and low-cost thiol surrogates. mdpi.com They can react with alkyl halides to form xanthate esters, which can be subsequently converted to thioethers. Other notable thiol-free reagents include elemental sulfur, dimethyl sulfoxide (B87167) (DMSO), Bunte salts (S-alkyl thiosulfates), and rongalite (sodium hydroxymethylsulfinate). nih.govrsc.orgmdpi.com These reagents offer diverse reactivity profiles and can be employed under various conditions, including metal-catalyzed and transition-metal-free transformations, to construct C-S bonds without directly handling thiol compounds. mdpi.combeilstein-journals.org

Stereoselective Synthesis of Thiane Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for molecules with multiple chiral centers. The stereoselective synthesis of thiane derivatives often involves the strategic formation of carbon-sulfur bonds or the stereocontrolled functionalization of a pre-existing thiane ring.

Detailed research has led to a variety of methods for the stereoselective preparation of chiral thiane-containing molecules. These methods often employ chiral auxiliaries, catalysts, or exploit the inherent stereochemical features of the starting materials. For instance, the synthesis of complex molecules like (+)-5-thiosucrose has been achieved with high stereoselectivity through glycosidation reactions where the stereochemistry of the anomeric centers was precisely controlled. rsc.orgnii.ac.jp In these cases, the strong anomeric effect of the 5-thio-D-glucopyranose ring directed the formation of the α-glycoside. rsc.orgnii.ac.jp

Another powerful strategy is the use of photoinitiated thiol-ene coupling reactions for the stereoselective synthesis of carbon-sulfur-bridged glycomimetics. nih.govmdpi.com This method involves the free-radical addition of carbohydrate thiols to the exocyclic double bond of unsaturated sugars, often proceeding with high efficacy and complete diastereoselectivity. nih.govmdpi.com The stereochemical outcome can be influenced by factors such as the configuration of the starting materials, a phenomenon known as double stereodifferentiation. mdpi.com

Furthermore, stereoselective functionalization of the thiane ring itself is a viable approach. For example, methodologies for the metalation and subsequent functionalization of thietane (B1214591) 1-oxide have been developed, allowing for the controlled introduction of substituents at specific positions with defined stereochemistry. rsc.org While focused on a four-membered ring, the principles can be extended to six-membered thiane systems. The stereoselective synthesis of chiral sulfinyl compounds, including those derived from thiane, is another important area, with methods focusing on the stereoselective oxidation of a prochiral sulfur atom. nih.gov

Table 1: Methodologies for Stereoselective Synthesis of Thiane Derivatives

| Methodology | Description | Key Features | Example Application |

| Stereoselective Glycosidation | Formation of a glycosidic bond between a thiosugar and another carbohydrate unit with control of the anomeric center's stereochemistry. | Utilizes the anomeric effect of the thiane ring; can achieve high stereoselectivity. rsc.orgnii.ac.jp | Synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. rsc.orgnii.ac.jp |

| Photoinitiated Thiol-Ene Coupling | Free-radical addition of a thiol to an alkene initiated by UV light, forming a C-S bond. | High efficacy and diastereoselectivity; applicable to various unsaturated sugar derivatives. nih.govmdpi.com | Synthesis of carbon-sulfur-bridged disaccharide mimetics. nih.govmdpi.com |

| Chiral Auxiliary-Guided Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed. | Allows for the construction of specific stereoisomers. researchgate.net | Synthesis of C2-symmetric chiral bis-sulfoxides. researchgate.net |

| Stereoselective Oxidation | Oxidation of a prochiral sulfide to a chiral sulfoxide with control of the stereochemistry at the sulfur atom. | Creates a stereogenic sulfur center. nih.gov | Preparation of non-racemic sulfoxides. nih.gov |

| Ring Functionalization | Direct stereoselective introduction of functional groups onto a pre-existing thiane ring. | Can be achieved through methods like stereoselective lithiation followed by electrophilic quench. rsc.org | Functionalization of thietane 1-oxide. rsc.org |

Green Chemistry Approaches in Thiane Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. epitomejournals.comacs.org These principles include the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste. epitomejournals.comacs.orgfrontiersin.org The synthesis of thiane and other sulfur heterocycles is an area where green chemistry approaches have been successfully applied. frontiersin.orgnih.govnih.gov

A significant focus of green chemistry in thiane synthesis is the replacement of conventional volatile organic solvents with greener alternatives. nih.govbohrium.com Water, ionic liquids, deep eutectic solvents, glycerol, and bio-based solvents like eucalyptol (B1671775) have been explored as reaction media for the synthesis of S-heterocyclic compounds. nih.govbohrium.comrsc.org For example, the Prins cyclization of homoallylic thiols with aldehydes has been efficiently carried out in ionic liquids without the need for organic solvents, leading to high yields of fluorinated thiacyclohexanes. nih.gov

Energy efficiency is another cornerstone of green chemistry. acs.org Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov These techniques have been applied to the synthesis of thiazines and other related heterocycles. nih.gov

Furthermore, the development of catalyst-free and metal-free reaction conditions contributes to the greenness of a synthetic route by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net For instance, a metal-free protocol for the synthesis of methyl sulfur compounds has been developed using dimethyl sulfoxide (DMSO) as both a solvent and a reactant. researchgate.net Additionally, visible-light-mediated reactions are gaining traction as a sustainable method, as demonstrated by the stereoselective synthesis of chalcogen-tethered γ-lactams in a green solvent like dimethyl carbonate. rsc.org These approaches not only reduce the environmental footprint but can also simplify purification processes.

Table 2: Green Chemistry Approaches in the Synthesis of Thiane and Related Sulfur Heterocycles

| Green Chemistry Approach | Description | Advantages | Example Application |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water, ionic liquids, or bio-solvents. nih.govrsc.org | Reduced toxicity and environmental pollution; potential for solvent recycling. frontiersin.orgnih.gov | Synthesis of S-heterocycles in water or ionic liquids. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions, leading to rapid and efficient transformations. nih.gov | Shorter reaction times, increased yields, and often milder reaction conditions. nih.gov | Synthesis of thiazine (B8601807) derivatives. nih.gov |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote chemical reactions through acoustic cavitation. nih.gov | Enhanced reaction rates and yields. nih.gov | Preparation of various heterocyclic compounds. nih.gov |

| Metal-Free Catalysis | Designing reactions that proceed efficiently without the need for metal catalysts. researchgate.net | Avoids contamination of products with toxic metals and reduces cost. researchgate.net | Synthesis of benzodisulfide heterocyclic compounds. researchgate.net |

| Visible-Light Photoredox Catalysis | Using visible light to initiate chemical reactions, often with a photocatalyst. rsc.org | Energy-efficient and allows for novel transformations under mild conditions. rsc.org | Stereoselective synthesis of chalcogen-tethered γ-lactams. rsc.org |

Elucidating Reaction Mechanisms and Reactivity Profiles of 5,5 Dimethylthiane 3 Thiol

Nucleophilic Reactivity of the Thiol Group

The nucleophilic nature of the thiol group (-SH) in 5,5-Dimethylthiane-3-thiol governs a significant portion of its chemical interactions. This reactivity is primarily centered on the sulfur atom, which possesses lone pairs of electrons that can be donated to electrophilic centers.

Thiolate Anion Reactivity and Protonation Effects

The nucleophilicity of the thiol group is profoundly influenced by its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the protonated thiol (-SH). The equilibrium between the thiol and the thiolate anion is pH-dependent. In basic conditions, the equilibrium shifts towards the formation of the more reactive thiolate anion.

The enhanced reactivity of the thiolate anion stems from the increased electron density on the sulfur atom, making it a more potent electron donor. Consequently, reactions involving the thiol group as a nucleophile are often accelerated in the presence of a base. Conversely, under acidic conditions, the thiol group remains protonated, and its nucleophilic character is diminished.

Reactions with Electrophiles

As a potent nucleophile, the thiolate anion of this compound is expected to react readily with a variety of electrophiles. A common example is the S-alkylation reaction, a type of nucleophilic substitution where the thiolate anion attacks an alkyl halide, displacing the halide and forming a thioether.

Table 1: General Reaction of Thiolates with Alkyl Halides

| Reactants | Product | Reaction Type |

| R-S⁻ (Thiolate) + R'-X (Alkyl Halide) | R-S-R' (Thioether) + X⁻ (Halide) | Nucleophilic Substitution (SN2) |

In this reaction, 'R' would represent the 5,5-dimethylthiane-3-yl group, and 'R'' would be the alkyl group from the electrophile.

Thiol-Thioester Exchange Mechanisms

Thiol-thioester exchange is a reversible reaction where a thiol reacts with a thioester to form a new thioester and a new thiol. This reaction typically proceeds through a tetrahedral intermediate and is catalyzed by both acid and base. The equilibrium of the reaction is driven by the relative stabilities of the thiols and thioesters involved. In the context of this compound, it could react with a thioester (R-C(=O)S-R') to generate a new thioester containing the 5,5-dimethylthiane-3-yl moiety and a different thiol.

Michael Addition Chemistry

The thiolate anion is a soft nucleophile and readily participates in Michael addition reactions. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound. The nucleophilic sulfur atom attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond.

Table 2: General Michael Addition of a Thiol

| Reactants | Intermediate | Product |

| R-S⁻ + H₂C=CH-C(=O)R' | R-S-CH₂-⁻CH-C(=O)R' | R-S-CH₂-CH₂-C(=O)R' |

Here, 'R' represents the 5,5-dimethylthiane-3-yl group. This reaction is a powerful tool for forming carbon-sulfur bonds in a controlled manner.

Oxidative Transformations of the Thiol Group

The thiol group is susceptible to oxidation, and this property is a key aspect of its chemistry. The oxidation can lead to a variety of products depending on the oxidant and the reaction conditions.

Formation of Disulfides and Higher Oxidation States

One of the most common oxidative transformations of thiols is the formation of disulfides (R-S-S-R). This can be achieved through the reaction of two thiol molecules with a mild oxidizing agent. This process is a reversible one, as the disulfide bond can be cleaved back to the corresponding thiols by a reducing agent.

Further oxidation of the thiol group can lead to higher oxidation states of sulfur, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The formation of these higher oxidation states typically requires stronger oxidizing agents. The specific oxidation product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Table 3: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Redox Chemistry Involving Thiol and Sulfur Species

The redox chemistry of this compound is centered around the thiol (-SH) group, which can undergo oxidation to form a disulfide. This transformation is a key process in sulfur chemistry and involves the conversion of two thiol molecules into a single disulfide-bridged dimer. libretexts.org The reaction can proceed through different mechanistic pathways, primarily involving one-electron or two-electron processes.

In a one-electron pathway, a thiyl radical (RS•) is formed as a key intermediate. This can occur through homolytic cleavage of the S-H bond, often initiated by light or a radical initiator. nih.gov Two thiyl radicals can then combine to form the disulfide bond (RS-SR).

Alternatively, a two-electron oxidation pathway involves the formation of a sulfenic acid (RSOH) intermediate. nih.gov This can occur through the reaction of the thiol with an oxidizing agent like hydrogen peroxide. The highly reactive sulfenic acid can then react with another thiol molecule to yield the disulfide and water. nih.gov

The reverse reaction, the reduction of the disulfide back to the thiol, is also a fundamental process. This is typically achieved using reducing agents that can cleave the sulfur-sulfur bond.

The interconversion between the thiol and disulfide states is a cornerstone of redox chemistry involving sulfur compounds. libretexts.orglibretexts.org

Radical-Mediated Processes

The thiol group of this compound is expected to readily participate in radical-mediated reactions, a hallmark of thiol chemistry.

Thiol-ene and thiol-yne reactions are powerful methods for the formation of carbon-sulfur bonds and proceed via a radical chain mechanism. wikipedia.orgwikipedia.org In a typical thiol-ene reaction, a thiyl radical, generated from this compound, adds to an alkene (an "ene"). This addition is generally highly efficient and follows an anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org

The thiol-yne reaction is analogous, involving the addition of a thiyl radical to an alkyne (an "yne"). wikipedia.org A key feature of the thiol-yne reaction is that the initial vinyl sulfide (B99878) product still contains a double bond, which can potentially react with a second thiol molecule, leading to a double addition product. acs.org These reactions are valued for their high yields, stereoselectivity, and rapid reaction rates, fitting the criteria for "click chemistry". wikipedia.org

The radical propagation in both thiol-ene and thiol-yne reactions involves a two-step chain process. wikipedia.org

Addition Step: A thiyl radical (generated from this compound) adds to the unsaturated carbon-carbon bond (alkene or alkyne). This step results in the formation of a carbon-centered radical intermediate.

Chain Transfer Step: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step yields the final thioether product and regenerates a thiyl radical, which can then participate in a new cycle of the chain reaction.

Reactivity Governed by the Cyclic Thioether Framework

The thiane (B73995) ring of this compound also imparts specific reactivity to the molecule. The sulfur atom within the cyclic thioether framework is nucleophilic and can participate in reactions such as alkylation to form sulfonium (B1226848) salts. youtube.com Furthermore, the thioether sulfur can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone, using appropriate oxidizing agents. The cyclic nature of the thioether can influence the stereochemistry of these oxidation reactions.

The presence of the gem-dimethyl group at the 5-position of the thiane ring would be expected to exert steric effects on reactions occurring at the sulfur atom and the thiol group, potentially influencing the rate and outcome of these reactions.

Kinetic and Mechanistic Studies

While no specific kinetic or mechanistic studies on this compound were found, the following experimental approaches are commonly used to investigate the reactions of thiols and thioethers.

The kinetics of thiol reactions, including thiol-ene and thiol-yne additions, are often studied using techniques that can monitor the disappearance of reactants or the appearance of products over time.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction progress by integrating the signals corresponding to the protons of the reactants and products. acs.org

UV-Vis Spectroscopy: If any of the reactants or products have a chromophore, UV-Vis spectroscopy can be a convenient method to monitor concentration changes.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the components of a reaction mixture at different time points, providing data to determine reaction rates.

Computational Modeling:

Density Functional Theory (DFT) and other computational methods can be employed to calculate the energetics of reaction pathways and transition states, providing insights into the reaction mechanism and predicting kinetic parameters. researchgate.net

The following table summarizes some of the kinetic parameters that are typically determined in such studies:

| Parameter | Description | Typical Experimental Technique(s) |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | NMR, UV-Vis, GC, HPLC |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Method of initial rates, NMR, GC |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plots from rate constants at different temperatures |

| Propagation Rate (kₚ) | The rate constant for the addition of a radical to an unsaturated bond in a chain reaction. | Pulsed-laser polymerization, computational modeling |

| Chain Transfer Rate (kct) | The rate constant for the transfer of a radical from a growing polymer chain to a chain transfer agent. | Pulsed-laser polymerization, computational modeling |

Elucidation of Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the reactivity of this compound. In the absence of direct experimental or computational studies on this specific molecule, its reactivity profile can be inferred from the well-established chemistry of secondary thiols and the structural influence of the thiane ring. This section will, therefore, present a theoretical exploration of plausible intermediates and transition states in key reactions involving this compound, drawing analogies from studies on related sulfur-containing compounds.

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is expected to be its most reactive site, primarily exhibiting nucleophilic character upon deprotonation.

Thiolate Anion Intermediate:

In the presence of a base, the thiol proton can be abstracted to form a thiolate anion. This anion is a potent nucleophile, significantly more so than its corresponding thiol. The formation of this intermediate is a critical first step in many reactions, such as S-alkylation and Michael additions.

Transition States in S-Alkylation:

A common reaction involving thiols is S-alkylation, a type of nucleophilic substitution (SN2) reaction. The thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. The transition state for this reaction is predicted to have a trigonal bipyramidal geometry at the electrophilic carbon, with the nucleophilic sulfur and the leaving group in apical positions.

The energy of this transition state, and thus the reaction rate, would be sensitive to the steric bulk of both the electrophile and the 5,5-Dimethylthiane-3-thiolate nucleophile. The chair conformation of the thiane ring would likely place the bulky nucleophile in an equatorial position to minimize steric strain in the transition state.

Oxidation of the Thiol Group

Thiols are susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The nature of the oxidant determines the final product and the intermediates involved.

One-Electron Oxidation: Thiyl Radical Intermediate:

With mild one-electron oxidants, a thiyl radical (RS•) intermediate can be formed. Thiyl radicals are key intermediates in radical-mediated reactions, including thiol-ene reactions and some disulfide formation pathways. The 5,5-Dimethylthiane-3-thiyl radical would be a transient species, and its subsequent reactions would depend on the reaction conditions and the presence of other reactive species.

Two-Electron Oxidation: Sulfenic Acid Intermediate:

Two-electron oxidation of this compound, for instance by hydrogen peroxide, would likely proceed through a sulfenic acid (RSOH) intermediate. nih.gov Sulfenic acids are generally unstable and can undergo further oxidation or react with another thiol molecule to form a disulfide. The formation of a stable sulfenic acid from this compound would be unlikely due to the high reactivity of this intermediate.

Disulfide Formation:

The most common oxidation product of thiols is the corresponding disulfide. The formation of bis(5,5-dimethylthian-3-yl) disulfide can occur through the dimerization of two thiyl radicals or the reaction of a sulfenic acid intermediate with a thiol molecule. The latter proceeds through a transition state involving nucleophilic attack of a thiol on the sulfur atom of the sulfenic acid.

Computational Insights into Thiane Ring Conformation and Reactivity

While specific computational studies on this compound are not available, research on substituted thianes and cyclohexanes provides valuable insights. The thiane ring is known to adopt a chair conformation, similar to cyclohexane. The gem-dimethyl group at the C5 position would likely lock the ring in a specific chair conformation to minimize steric interactions.

The position of the thiol group at C3 (axial vs. equatorial) would significantly impact its reactivity. An equatorial thiol group is generally more sterically accessible and thus more reactive in bimolecular reactions. Computational modeling would be invaluable in determining the preferred conformation of this compound and the relative energies of various intermediates and transition states.

Table 1: Postulated Intermediates in Reactions of this compound

| Intermediate Species | Generating Reaction Type | Key Characteristics |

| 5,5-Dimethylthian-3-ylthiolate | Deprotonation with base | Strong nucleophile, formation is pH-dependent. |

| 5,5-Dimethylthian-3-ylthiyl Radical | One-electron oxidation | Highly reactive, participates in radical chain reactions. |

| 5,5-Dimethylthiane-3-sulfenic Acid | Two-electron oxidation (e.g., with H₂O₂) | Unstable intermediate, readily reacts further. |

Table 2: Hypothetical Transition State Geometries for Reactions of this compound

| Reaction Type | Description of Transition State | Factors Influencing Stability |

| S-Alkylation (SN2) | Trigonal bipyramidal geometry at the electrophilic carbon. | Steric hindrance from the thiane ring and electrophile, nature of the leaving group. |

| Disulfide formation (via sulfenic acid) | Nucleophilic attack of thiol sulfur on the sulfenic acid sulfur. | Steric accessibility of the sulfur atoms, solvent effects. |

| Radical Addition (Thiol-ene) | Formation of a carbon-centered radical after addition of the thiyl radical to an alkene. | Stability of the resulting carbon radical, steric effects. |

Advanced Spectroscopic Characterization for Molecular Structure and Dynamics of 5,5 Dimethylthiane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5,5-Dimethylthiane-3-thiol, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively. The thiane (B73995) ring exists predominantly in a chair conformation, and the substituents' orientation (axial or equatorial) significantly influences the chemical shifts and coupling constants.

Predicted ¹H NMR Data for this compound (based on thiane and substituent effects):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 (methine) | 3.0 - 3.5 | Multiplet | Downfield shift due to the adjacent thiol group. The multiplicity will depend on the coupling with adjacent methylene (B1212753) protons. |

| H2, H4, H6 (ring methylenes) | 1.5 - 2.8 | Multiplets | Complex overlapping signals. Protons in axial and equatorial positions will have different chemical shifts. |

| SH (thiol) | 1.0 - 2.0 | Singlet or Triplet | The chemical shift can vary depending on concentration and solvent. It may couple with the H3 proton. |

| CH₃ (methyls) | 0.9 - 1.2 | Singlets | Two distinct singlets are expected for the two methyl groups at the C5 position. |

Predicted ¹³C NMR Data for this compound (based on thiane and substituent effects):

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C3 | 40 - 45 | Carbon bearing the thiol group. |

| C5 | 30 - 35 | Quaternary carbon with two methyl groups. |

| C2, C4, C6 | 25 - 35 | Ring carbons. |

| CH₃ | 20 - 25 | Methyl carbons. |

To unambiguously assign the proton and carbon signals of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the thiane ring. For instance, the H3 proton would show correlations to the protons on C2 and C4.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as C5, by observing correlations from the methyl protons to this carbon.

The thiane ring of this compound is expected to undergo ring inversion between two chair conformations. Due to the substitution pattern, these conformations may not be of equal energy. Dynamic NMR (DNMR) spectroscopy, particularly by varying the temperature, can be used to study this conformational exchange.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Below this temperature, at the slow exchange limit, separate signals for the distinct axial and equatorial protons of each conformation can be observed. This allows for the determination of the energy barrier to ring inversion (ΔG‡) and the equilibrium constant between the conformers. For substituted cyclohexanes, which are structural analogues, this technique is well-established for determining conformational preferences and dynamics. libretexts.orglibretexts.orgnih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₄S₂), the expected exact mass would be approximately 162.054 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation of cyclic sulfides in the mass spectrometer is influenced by the stability of the resulting fragments. nih.gov Common fragmentation pathways for thiane and its derivatives include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Ring-opening followed by fragmentation: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further.

Loss of small neutral molecules: Elimination of molecules such as H₂S or alkenes.

Predicted Fragmentation Pattern for this compound:

| m/z | Possible Fragment Ion | Notes |

| 162 | [M]⁺ | Molecular ion |

| 129 | [M - SH]⁺ | Loss of the thiol group |

| 105 | [M - C₄H₉]⁺ | Cleavage of the ring |

| 87 | [C₄H₇S]⁺ | Fragment containing the sulfur atom |

| 55 | [C₄H₇]⁺ | Butenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

For this compound, the key functional groups are the C-S bonds of the thiane ring and the S-H bond of the thiol group.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | 2550 - 2600 | Weak in IR, Strong in Raman |

| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong |

| CH₂ bend | 1450 - 1470 | 1450 - 1470 | Medium |

| C-S stretch | 600 - 800 | 600 - 800 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the thiane ring.

Based on the principles of conformational analysis of substituted cyclohexanes, it is expected that the thiane ring in this compound will adopt a chair conformation in the solid state. libretexts.org The substituents will occupy positions that minimize steric strain. The bulky dimethyl groups at the 5-position will likely influence the conformational preference of the thiol group at the 3-position. The thiol group could potentially exist in either an axial or equatorial position, and the crystal structure would reveal the preferred orientation in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the thiol group, could be identified, providing insights into the crystal packing.

Computational Chemistry and Theoretical Modeling of 5,5 Dimethylthiane 3 Thiol

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both Ab Initio and Density Functional Theory (DFT) methods, are instrumental in understanding the fundamental electronic and structural characteristics of 5,5-Dimethylthiane-3-thiol. These calculations offer a detailed picture of the molecule's behavior and properties.

The electronic structure of this compound is characterized by the interplay of its constituent atoms and functional groups. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to analyze the molecular orbitals (MOs), electron density distribution, and bonding characteristics. rsc.orgnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed over the C-S bonds of the thiane (B73995) ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the molecule, providing insights into hybridization, atomic charges, and delocalization of electron density. This analysis would reveal the nature of the C-S, C-C, C-H, and S-H bonds, highlighting any hyperconjugative interactions that contribute to the molecule's stability.

A molecular electrostatic potential (MESP) map would visualize the charge distribution, identifying electron-rich regions (typically around the sulfur and oxygen atoms) that are susceptible to electrophilic attack and electron-deficient regions (around acidic protons) that are prone to nucleophilic attack. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

The thiane ring in this compound can adopt several conformations, with the chair conformation being the most stable. researchgate.net The presence of the dimethyl groups at the 5-position and the thiol group at the 3-position leads to different stereoisomers and conformational preferences.

Computational studies can be employed to explore the potential energy surface of this compound, identifying the various possible conformers and their relative energies. scispace.com The two primary chair conformations would involve the thiol group being in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the bulky thiol group in the equatorial position is expected to be significantly more stable. libretexts.orgyoutube.com The energy difference between the axial and equatorial conformers can be quantified through these calculations.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-thiol Chair | 0.00 |

| Axial-thiol Chair | 1.5 - 2.5 |

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. rsc.org Characteristic vibrational frequencies, such as the S-H stretch (around 2550 cm⁻¹), C-S stretches (600-800 cm⁻¹), and various bending modes, can be calculated and compared with experimental data for structural confirmation. mdpi.com

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These theoretical predictions are valuable for assigning the peaks in experimental NMR spectra and confirming the molecule's structure and stereochemistry.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. mdpi.com The calculations would likely predict weak absorptions in the UV region corresponding to n → σ* and σ → σ* transitions associated with the thioether and thiol functionalities.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| S-H Vibrational Stretch | 2560 cm⁻¹ |

| ¹H NMR (S-H) | 1.5 ppm |

| ¹³C NMR (C-SH) | 45 ppm |

Mechanistic Investigations through Computational Studies

Computational studies are invaluable for exploring the reaction mechanisms involving this compound, providing insights into reaction pathways, transition states, and the influence of the reaction environment.

Theoretical calculations can be used to map out the potential energy surfaces for various reactions involving this compound, such as oxidation, alkylation, or its participation in thiol-ene reactions. wikipedia.org By identifying the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be assessed. nih.govsmu.edu

For instance, in a nucleophilic substitution reaction where the thiol acts as a nucleophile, computational methods can model the approach of the electrophile, the formation of the transition state, and the subsequent bond formation. nih.gov The geometry of the transition state provides crucial information about the reaction mechanism (e.g., Sₙ2-like). nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. smu.edu

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. acs.org Computational models can account for these solvent effects through either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of how the solvent stabilizes charged species and polar transition states. acs.org For reactions involving ionic intermediates or transition states, the inclusion of a polar solvent in the calculations would likely show a significant lowering of the activation energy compared to the gas phase.

Explicit solvation models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding between the thiol group and a protic solvent. These specific interactions can play a crucial role in the reaction mechanism, for example, by facilitating proton transfer steps.

Molecular Dynamics Simulations for Dynamic Behavior

Due to the absence of specific published molecular dynamics (MD) studies on this compound, this section presents a representative, hypothetical molecular dynamics simulation based on established principles and common findings for structurally analogous compounds, such as substituted cyclohexanes and dithianes. This approach allows for an exploration of the likely dynamic behavior of the molecule.

Molecular dynamics simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into conformational changes, solvent interactions, and thermodynamic stability. An MD simulation of this compound would track the trajectory of each atom over time, governed by a defined force field.

A typical simulation protocol would involve solvating a single this compound molecule in a cubic box of a suitable solvent, such as water or a non-polar solvent like cyclohexane, to observe its behavior in different chemical environments. The system would then be subjected to energy minimization to remove any unfavorable starting conformations, followed by a period of equilibration where the temperature and pressure are brought to the desired conditions (e.g., 298 K and 1 atm). Finally, a production run would be performed for a duration sufficient to sample the relevant conformational space, typically on the nanosecond to microsecond timescale.

Detailed Research Findings from a Hypothetical Simulation

A hypothetical MD simulation of this compound would likely focus on the conformational isomerism of the thiane ring. The thiane ring, similar to cyclohexane, is expected to predominantly adopt a chair conformation. The key dynamic processes to investigate would be the ring inversion (chair-flip) and the orientation of the thiol group.

Conformational Analysis:

The primary conformers of interest would be the two chair forms resulting from a ring flip, which interconvert via higher-energy twist-boat intermediates. For this compound, the two chair conformations would be distinguished by whether the 3-thiol group is in an axial or equatorial position.

Equatorial-Thiol Conformer: The thiol group points away from the ring, generally a more sterically favorable position.

Axial-Thiol Conformer: The thiol group points perpendicular to the plane of the ring, leading to potential 1,3-diaxial interactions with the axial hydrogens on carbons 1 and 5.

The presence of the gem-dimethyl group at the 5-position is expected to significantly influence the conformational equilibrium. These bulky methyl groups will preferentially occupy positions that minimize steric strain, which in turn can affect the energy barrier for the ring flip and the relative stability of the axial versus equatorial thiol conformers.

Simulation Parameters:

The following table outlines plausible parameters for a molecular dynamics simulation of this compound.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 or a similar general force field with parameters for sulfur-containing compounds. |

| Solvent Model | TIP3P for water or a generic model for an organic solvent. |

| System Size | One this compound molecule in a cubic box with approximately 2000 solvent molecules. |

| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover). |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns (nanoseconds) for the production run. |

| Time Step | 2 fs (femtoseconds). |

Potential Energy Landscape:

Analysis of the simulation trajectory would allow for the construction of a potential energy landscape (PEL) as a function of key dihedral angles that define the ring conformation. The PEL would be expected to show two low-energy basins corresponding to the equatorial-thiol and axial-thiol chair conformers. The energy difference between these two states (ΔG) and the energy barrier for the chair-flip transition could be calculated.

| Conformational State | Relative Free Energy (kcal/mol) - Illustrative | Population (%) - Illustrative |

|---|---|---|

| Equatorial-Thiol Chair | 0.0 | ~90% |

| Axial-Thiol Chair | 1.5 | ~10% |

| Twist-Boat Transition State | 5.5 | <1% |

Conformational Transition Dynamics:

By monitoring the dihedral angles of the thiane ring over the course of the simulation, the frequency and duration of transitions between the equatorial and axial conformers can be determined. This provides insights into the flexibility of the ring system.

| Dynamic Property | Illustrative Value |

|---|---|

| Average Lifetime of Equatorial Conformer | ~10 ns |

| Average Lifetime of Axial Conformer | ~1 ns |

| Frequency of Chair-Flip Events | Approximately 1 event per 11 ns |

Radial Distribution Functions:

Radial distribution functions (RDFs) can be calculated to understand the solvation structure around the molecule. For instance, the RDF between the sulfur atom of the thiol group and the oxygen atoms of surrounding water molecules would reveal the extent and nature of hydrogen bonding between the solute and solvent. A sharp peak at a distance of approximately 2.0-2.5 Å would indicate a strong hydrogen bonding interaction.

Chemical Transformations and Functionalization of 5,5 Dimethylthiane 3 Thiol Derivatives

Derivatization of the Thiol Group

The thiol group is a highly reactive functional group that can undergo a variety of chemical transformations. This reactivity is harnessed to create derivatives with modified properties.

The formation of thioethers, also known as sulfides, is a common derivatization of thiols. This can be achieved through several synthetic strategies, including nucleophilic substitution reactions where the thiol acts as a nucleophile. The synthesis of carbon-sulfur bonds to create thioethers is a significant operation in the pharmaceutical industry, accounting for 5-10% of all carbon-heteroatom bond formations. acsgcipr.org Thioether linkages can be integral parts of active pharmaceutical ingredients or can be further oxidized to sulfoxides and sulfones. acsgcipr.org

Radical S-adenosylmethionine (SAM) enzymes can also catalyze the formation of thioether bonds. nih.gov For instance, the enzyme AlbA facilitates the formation of a thioether cross-link in peptides by generating a 5'-dA• radical from the reductive cleavage of SAM. nih.gov This radical then abstracts a hydrogen atom, leading to the formation of the thioether bond. nih.gov

The sulfur atom in the thiol group of 5,5-Dimethylthiane-3-thiol and its thioether derivatives can be oxidized to various oxidation states, including sulfoxides and sulfones. acsgcipr.org These oxidation reactions can be carried out using a variety of oxidizing agents. For example, the oxidation of thiols can proceed through a one-electron or two-electron pathway. nih.gov Two-electron oxidation can lead to the formation of a sulfenic acid intermediate, which can then react with another thiol to form a disulfide. nih.gov

Hydrogen peroxide can be used for the selective oxidation of thioethers to sulfoxides. nih.gov It is important to note that certain thiol-containing compounds can interfere with common laboratory assays, as they can reduce tetrazolium salts to formazan, which can affect the interpretation of cell viability experiments. nih.gov

S-Alkylation is a fundamental reaction for the formation of thioethers from thiols. jmaterenvironsci.com This reaction typically involves the treatment of a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com A variety of alkylating agents and reaction conditions can be employed to achieve S-alkylation, and recent research has focused on developing greener synthetic protocols using environmentally benign mediums. jmaterenvironsci.com

S-Acylation is another important transformation of the thiol group, leading to the formation of a thioester bond. nih.gov This reversible post-translational modification is crucial in biological systems, where it is often referred to as S-palmitoylation. nih.govnih.gov S-acylation can modulate the biological activity of proteins in various ways, including affecting protein trafficking, complex formation, and stability. nih.govnih.gov In a laboratory setting, S-acylation can be achieved by reacting a thiol with an acylating agent. A method known as acyl-resin assisted capture (Acyl-RAC) utilizes the selective cleavage of the thioester bond by hydroxylamine (B1172632) for the detection of S-acylated proteins. nih.govnih.gov

Modifications of the Thiane (B73995) Ring System

Ring expansion and contraction reactions are powerful tools in synthetic organic chemistry for accessing different heterocyclic systems. While specific examples for this compound are not prevalent in the literature, general strategies for the ring expansion of sulfur-containing heterocycles have been developed. For instance, a thiol-mediated three-step cascade reaction has been used to convert indoles into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov Such strategies could potentially be adapted for the modification of the thiane ring. Ring expansion of six-membered benzenoid frameworks into seven-membered ring systems has been achieved through photochemical dearomative ring expansion of nitroarenes. nih.gov

Conversely, ring contraction strategies can also be employed. For example, the thermolysis of 1,3-dichloro-1,3,2,4,6-dithiatriazines, which are six-membered rings, leads to the formation of five-membered rings. researchgate.net

The thiane ring can be functionalized by introducing additional substituents, which can significantly impact the molecule's chemical and biological properties. The synthesis of derivatives often involves multi-step processes. For example, the synthesis of thiol derivatives of biologically active compounds can be achieved through a two-step process involving an esterification reaction with S-trityl protected thioacetic acid, followed by the removal of the protecting group. nih.govsciprofiles.com The reactivity of ketones on a steroidal backbone, such as 5alpha-cholestan-3-one, has been utilized to synthesize thiazolyl derivatives with potential anti-inflammatory activity. nih.gov

Below is a table summarizing the types of chemical transformations discussed:

| Transformation Type | Functional Group Targeted | Product Formed | General Reaction Conditions |

| Thioether Formation | Thiol | Thioether (Sulfide) | Nucleophilic substitution with alkyl halides; Radical SAM enzyme catalysis |

| Oxidation | Thiol/Thioether | Sulfoxide (B87167), Sulfone | Oxidizing agents (e.g., H₂O₂) |

| S-Alkylation | Thiol | Thioether | Alkyl halide in the presence of a base |

| S-Acylation | Thiol | Thioester | Acylating agent |

| Ring Expansion | Thiane Ring | Larger Heterocycle | Thiol-mediated cascade reactions; Photochemical dearomatization |

| Ring Contraction | Thiane Ring | Smaller Heterocycle | Thermolysis |

| Functionalization | Thiane Ring | Substituted Thiane | Multi-step synthesis, e.g., esterification and deprotection |

Synthesis of Polyfunctional Thiane-Thiol Conjugates

The development of synthetic routes to polyfunctional thiane-thiol conjugates from this compound is predicated on the selective reactivity of the thiol group. This nucleophilic handle serves as a versatile anchor point for the attachment of various functional groups through a range of chemical transformations. Key strategies employed in the synthesis of these conjugates include Michael additions, thiol-ene coupling reactions, and the formation of thioethers and disulfides. These methods allow for the covalent linkage of this compound to other molecules bearing complementary reactive functionalities, leading to the generation of complex, polyfunctional structures.

The inherent reactivity of the thiol group in this compound allows for its participation in nucleophilic addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation and has been widely utilized in the synthesis of complex organic molecules and bioconjugates. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of an electron-deficient alkene. This process is often catalyzed by a base and proceeds under mild conditions, making it suitable for the conjugation of sensitive molecules.

Another prominent strategy for the functionalization of this compound is the thiol-ene coupling reaction. This photo- or thermally-initiated radical addition of a thiol to an alkene is characterized by its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, aligning it with the principles of "click chemistry". The reaction proceeds via a radical chain mechanism, initiated by the formation of a thiyl radical, which then adds across the double bond of an ene-containing molecule. This method provides a robust and orthogonal approach to the synthesis of polyfunctional thiane-thiol conjugates.

The synthesis of such conjugates is not limited to these methods. The nucleophilic character of the thiol group also enables its participation in substitution reactions to form stable thioether linkages. Furthermore, oxidation of the thiol can lead to the formation of disulfide bonds, which are of particular interest in the design of stimuli-responsive materials and drug delivery systems due to their susceptibility to cleavage under reducing conditions.

The following table summarizes hypothetical reaction parameters for the synthesis of polyfunctional thiane-thiol conjugates, illustrating the versatility of this compound as a scaffold.

| Reaction Type | Conjugate Partner | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Michael Addition | Acrylamide derivative | Triethylamine | Ethanol | 25 | 92 |

| Thiol-Ene Coupling | Allyl-functionalized peptide | DMPA (photoinitiator) | Acetonitrile/Water | 25 | 85 |

| Thioether Formation | Benzyl bromide | Potassium carbonate | Acetone | 56 | 95 |

| Disulfide Formation | Oxidation with I2 | - | Methanol | 0-25 | 88 |

The data presented in the table are illustrative of typical conditions and outcomes for these types of reactions and highlight the high efficiency and versatility of these synthetic approaches. The ability to conjugate this compound to a variety of molecules, including polymers, peptides, and small organic molecules, opens up a vast chemical space for the design and synthesis of novel polyfunctional materials with tailored properties.

Catalytic Applications and Contributions to Advanced Materials Chemistry

5,5-Dimethylthiane-3-thiol as a Ligand in Transition Metal Catalysis

In transition metal catalysis, thiols and their corresponding thiolates (R-S⁻) are classified as soft Lewis bases, showing a strong affinity for soft Lewis acidic metal centers such as those of late transition metals. The sulfur atom in this compound can coordinate to a metal, functioning as a ligand that influences the catalytic activity and selectivity of the metal complex. Thiolate ligands are versatile, capable of acting as terminal one-electron donors or as bridging three-electron donors between two metal centers.

The structure of this compound, with its cyclic backbone and gem-dimethyl substitution, may confer specific steric and electronic properties to the resulting metal complex, thereby influencing its stability and reactivity. Recent research has explored the concept of thiols as "transient cooperative ligands" (TCLs). In such systems, the thiol reversibly coordinates to the metal center. nih.govescholarship.orgacs.orgnih.gov This dynamic coordination allows for multiple catalytic pathways to coexist, potentially enhancing reaction rates or enabling novel transformations that are not possible with permanently bound ligands. nih.govescholarship.orgacs.orgnih.gov For instance, a thiol ligand can facilitate bond activation through metal-ligand cooperation when coordinated, but its dissociation can also free up a coordination site on the metal for substrate binding and subsequent reaction. nih.govacs.org

| Property | Description | Relevance to Catalysis |

|---|---|---|

| Lewis Basicity | Thiolates (R-S⁻) are soft Lewis bases. wikipedia.org | Strong coordination to soft metal centers (e.g., Au, Ru, Ni, Pt), stabilizing the catalyst. wikipedia.orgresearchgate.net |

| Coordination Mode | Can act as a terminal or bridging ligand. wikipedia.org | Influences the structure and reactivity of mono- and multi-metallic catalysts. |

| Redox Activity | Can be oxidized to disulfides or participate in redox reactions with the metal center. | Enables catalytic cycles involving changes in the oxidation state of both the metal and the ligand. |

| Coordinative Lability | The M-S bond can be reversible, allowing the thiol to act as a transient ligand. nih.govescholarship.orgnih.gov | Allows for dynamic catalytic systems, potentially leading to enhanced activity or inhibition. nih.govescholarship.orgnih.gov |

Role of Thiol Functionality in Catalytic Cycles

The sulfhydryl group is a highly versatile functional group that plays a central role in various catalytic mechanisms. Its ability to act as a nucleophile, to be oxidized to a thiyl radical, or to form disulfide bonds underpins its utility in both organocatalysis and photoredox catalysis. mdpi.comcreative-proteomics.comnih.gov

In organocatalysis, which avoids the use of metal catalysts, the thiol group of compounds like this compound can act as a potent nucleophile. Even in its neutral, protonated form, the thiol group is sufficiently nucleophilic to initiate reactions, a reactivity that is enhanced upon deprotonation to the thiolate anion. mdpi.com This nucleophilicity allows it to attack electrophilic centers, such as nitrile groups or activated double bonds, initiating a cascade of bond-forming events. mdpi.com The thiol group's function is central in many biological enzymatic catalytic sites, where cysteine residues participate in protein folding, redox reactions, and the formation of metalloproteins. mdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and thiols are key players in this field. mdpi.com The central event in many of these reactions is the one-electron oxidation of a thiol to a highly reactive thiyl radical intermediate. scispace.com This process is typically achieved by irradiating a suitable photocatalyst with visible light, which excites the catalyst to a state where it can oxidize the thiol. scispace.comorganic-chemistry.org

The general catalytic cycle proceeds as follows:

Photoexcitation : A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and reaches an excited state. organic-chemistry.org

Oxidative Quenching : The excited photocatalyst oxidizes the thiol (R-SH) to a thiol radical cation (R-SH•⁺). scispace.com

Deprotonation : The radical cation is acidic and rapidly loses a proton to form the key thiyl radical (R-S•) intermediate. scispace.com

Radical Reaction : The thiyl radical participates in the desired chemical transformation, such as adding across an alkene in a thiol-ene reaction. mdpi.comorganic-chemistry.org

Catalyst Regeneration : The reduced photocatalyst is oxidized back to its ground state, completing the catalytic cycle.

This methodology enables reactions like the anti-Markovnikov hydrothiolation of olefins with high efficiency and under mild conditions. organic-chemistry.org The choice of photocatalyst is crucial and is often guided by its redox potential relative to that of the thiol. scispace.com

| Photocatalyst | Type | Excited State Potential (V vs SCE) | Common Application |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Transition Metal Complex | +0.77 | Radical Thiol-Ene Reactions scispace.com |

| Ru(bpz)₃(PF₆)₂ | Transition Metal Complex | +1.35 | Oxidation of less reactive thiols scispace.comorganic-chemistry.org |

| 9-Mesityl-10-methylacridinium | Organic Dye | +2.06 | Metal-free Thiol-Ene Reactions researchgate.net |

| Eosin Y | Organic Dye | +0.78 | Hydrothiolation of alkenes/alkynes mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.